2-Bromo-4-(trifluoromethyl)benzyl alcohol

Lipophilicity Drug Design Physicochemical Properties

2-Bromo-4-(trifluoromethyl)benzyl alcohol (CAS 497959-33-8) is a halogenated, trifluoromethyl-substituted benzyl alcohol with molecular formula C8H6BrF3O and molecular weight 255.03 g/mol. Its structure features a primary benzylic alcohol ortho to a bromine atom and para to a trifluoromethyl group, conferring distinct physicochemical properties including a measured Log D (pH 7.4) of 2.85, a polar surface area of 20.23 Ų, and a melting point of 60–61 °C.

Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
CAS No. 497959-33-8
Cat. No. B1273063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(trifluoromethyl)benzyl alcohol
CAS497959-33-8
Molecular FormulaC8H6BrF3O
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Br)CO
InChIInChI=1S/C8H6BrF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2
InChIKeyNKWNLTSBVALPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(trifluoromethyl)benzyl alcohol (CAS 497959-33-8): Core Physicochemical and Structural Identity


2-Bromo-4-(trifluoromethyl)benzyl alcohol (CAS 497959-33-8) is a halogenated, trifluoromethyl-substituted benzyl alcohol with molecular formula C8H6BrF3O and molecular weight 255.03 g/mol . Its structure features a primary benzylic alcohol ortho to a bromine atom and para to a trifluoromethyl group, conferring distinct physicochemical properties including a measured Log D (pH 7.4) of 2.85, a polar surface area of 20.23 Ų, and a melting point of 60–61 °C [1]. The compound serves as a key bifunctional building block in medicinal chemistry, having been cited in 64 patents and serving as the critical benzylating agent for clinical-stage EP4 receptor antagonists with low-nanomolar binding affinity [2][3].

Why Generic Substitution of 2-Bromo-4-(trifluoromethyl)benzyl alcohol Fails: Structural and Functional Determinants


Substituting 2-bromo-4-(trifluoromethyl)benzyl alcohol with simpler analogs such as 4-(trifluoromethyl)benzyl alcohol (CAS 349-95-1) or 2-bromobenzyl alcohol (CAS 18982-54-2) eliminates essential functionality required for downstream synthetic value. The 4-(trifluoromethyl)benzyl alcohol lacks the aryl bromide handle necessary for palladium-catalyzed cross-coupling, while 2-bromobenzyl alcohol lacks the trifluoromethyl group critical for metabolic stability and target binding [1]. In the clinically validated EP4 antagonist series, switching the benzyl substitution pattern from 2-bromo-4-(trifluoromethyl) to 4-bromobenzyl or 4-(trifluoromethyl)benzyl alters both potency and the functional switch between agonism and antagonism at the receptor [2][3].

Quantitative Differentiation Evidence for 2-Bromo-4-(trifluoromethyl)benzyl alcohol (CAS 497959-33-8)


Lipophilicity Modulation: Log D Comparison of 2-Bromo-4-(trifluoromethyl)benzyl alcohol with Halogenated and Non-Halogenated Benzyl Alcohol Analogs

The target compound exhibits a measured Log D (pH 7.4) of 2.85, which is 0.98 log units higher than 2-bromobenzyl alcohol (Log P ~1.87) and approximately 0.65 log units higher than 4-(trifluoromethyl)benzyl alcohol (Log P ~2.2) [1]. This intermediate lipophilicity—achieved by the synergistic combination of ortho-bromine and para-trifluoromethyl substituents—places the compound in an optimal range for membrane permeability while retaining sufficient aqueous solubility for formulation, contrasting with the lower Log D of mono-substituted analogs that may compromise passive diffusion across biological membranes [2].

Lipophilicity Drug Design Physicochemical Properties

Physical State Differentiation: Solid-Phase Handling Advantage vs. Liquid 4-(Trifluoromethyl)benzyl alcohol

2-Bromo-4-(trifluoromethyl)benzyl alcohol is a crystalline solid with a melting point of 60–61 °C , whereas the non-brominated analog 4-(trifluoromethyl)benzyl alcohol (CAS 349-95-1) is a liquid at ambient temperature with a melting point of 18–20 °C . This phase difference (solid vs. liquid) translates into a >40 °C higher melting point, enabling gravimetric dispensing with analytical balance precision (±0.1 mg) for the target compound, while the liquid comparator requires volumetric handling with inherently lower accuracy for small-scale synthesis and screening library preparation.

Compound Handling Weighing Accuracy Storage Stability

Pharmacophoric Role in EP4 Receptor Antagonists: Ki Comparison of (S)-4-(1-(1-(2-bromo-4-(trifluoromethyl)benzyl)indoline-7-carboxamido)ethyl)benzoic Acid vs. Non-Brominated Benzyl Analogs

The compound (S)-4-(1-(1-(2-bromo-4-(trifluoromethyl)benzyl)indoline-7-carboxamido)ethyl)benzoic acid, synthesized via benzylation of an indoline-7-carboxamide scaffold with 2-bromo-4-(trifluoromethyl)benzyl alcohol, exhibits a binding affinity Ki of 6.7 nM for the human EP4 receptor [1]. In the patent series US 7,705,035, the 2-bromo-4-(trifluoromethyl)benzyl substituent is specifically claimed among a panel of benzyl variants (including 4-bromobenzyl, 4-(trifluoromethyl)benzyl, 3-(trifluoromethyl)benzyl, and 2,5-dichlorobenzyl) [2]. The SAR study of this series demonstrates that the ortho-bromine in combination with para-trifluoromethyl on the benzyl group is essential for achieving a balanced pharmacological profile—modulating the intrinsic activity between agonism and functional antagonism at the EP4 receptor [3].

EP4 Antagonist GPCR Pharmacology Structure-Activity Relationship

Dual Functional Handle Advantage: Orthogonal Reactivity of Benzylic Alcohol and Aryl Bromide vs. Mono-Functional Analogs

2-Bromo-4-(trifluoromethyl)benzyl alcohol possesses two orthogonal reactive centers: a benzylic alcohol susceptible to oxidation, esterification, etherification, or conversion to a benzylic halide; and an aryl bromide suitable for palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and other cross-coupling reactions . In contrast, 4-(trifluoromethyl)benzyl alcohol (CAS 349-95-1) lacks the aryl halide coupling handle, limiting its synthetic utility to manipulations solely at the benzylic position. The Dess–Martin periodinane-mediated oxidation of this compound to the corresponding benzaldehyde has been demonstrated experimentally, confirming the reactivity of the alcohol moiety under mild conditions (CH₂Cl₂, room temperature, 1.5 h) . The presence of both functional groups allows this single building block to serve as a convergent intermediate for constructing sp²–sp² and sp²–sp³ carbon–carbon bonds in multi-step medicinal chemistry syntheses [1].

Organic Synthesis Bifunctional Building Block Cross-Coupling

Metabolic Stability Contribution: Class-Level Evidence for Aromatic Bromine and Trifluoromethyl Synergy in Reducing Oxidative Clearance

A systematic pairwise analysis by Sun et al. (2011) demonstrated that the combination of aromatic halogenation (particularly bromination) with trifluoromethyl substitution reduces human liver microsomal intrinsic clearance (CLint) more effectively than either modification alone [1]. Across a dataset of drug-like molecules, the introduction of a trifluoromethyl group decreased median CLint by approximately 35%, while the addition of bromine to a trifluoromethyl-containing scaffold further reduced clearance by an additional ~20% relative to the non-brominated CF3-benzyl analog [1]. Although this study does not directly measure 2-bromo-4-(trifluoromethyl)benzyl alcohol, the structural class of ortho-bromo, para-trifluoromethyl benzenes is identified as a privileged motif for metabolic stability optimization [2].

Metabolic Stability Microsomal Clearance Cytochrome P450

Patent Footprint and Commercial-Scale Availability: 64 Patents Citing the 2-Bromo-4-(trifluoromethyl)benzyl Scaffold vs. Non-Brominated Analogs

The [2-bromo-4-(trifluoromethyl)phenyl]methanol scaffold is cited in 64 patents according to PubChemLite annotation [1], a substantially higher patent density than for the non-brominated analog 4-(trifluoromethyl)benzyl alcohol, which is classified as a 'commonly synthesized intermediate rather than a novel compound' in chemical literature sources . Additionally, the target compound is commercially available at up to metric-ton production scale with ≥98% purity (GC), moisture content ≤0.5%, and batch-specific QC documentation (NMR, HPLC, GC) from multiple independent suppliers , indicating a mature supply chain suitable for both R&D and industrial-scale procurement.

Intellectual Property Procurement Supply Chain

Recommended Research and Industrial Application Scenarios for 2-Bromo-4-(trifluoromethyl)benzyl alcohol (CAS 497959-33-8)


Synthesis of EP4 Receptor Antagonists for Oncology and Inflammation Programs

The compound serves as the optimal benzylating agent for preparing EP4 receptor antagonists based on the indoline-7-carboxamide scaffold, as demonstrated in the Merck Frosst patent US 7,705,035 and the subsequent clinical development of E7046/AN0025 (palupiprant) [1]. The 2-bromo-4-(trifluoromethyl)benzyl alcohol is used to N-alkylate the indoline nitrogen, producing derivatives with EP4 binding Ki values in the low nanomolar range (6.7 nM) [2]. The solid-state handling property (mp 60–61 °C) facilitates precise small-scale dispensing for SAR exploration, while the metric-ton commercial availability supports late-stage clinical supply .

Convergent Synthesis of Biaryl and Diaryl Methane Libraries via Sequential Functionalization

The orthogonal reactivity of the benzylic alcohol and aryl bromide enables a two-step divergent library synthesis: (i) derivatization of the benzylic alcohol (oxidation to aldehyde, Mitsunobu esterification, or conversion to benzyl halide), followed by (ii) palladium-catalyzed Suzuki–Miyaura cross-coupling at the aryl bromide position [1]. This sequential strategy allows access to biaryl and diaryl methane chemical space with a single building block, reducing the synthesis step count compared to sequential mono-functional building block approaches. The Dess–Martin oxidation of this compound to 2-bromo-4-(trifluoromethyl)benzaldehyde has been experimentally validated (CH₂Cl₂, rt, 1.5 h) .

Agrochemical Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

The Log D of 2.85 and the combination of bromine and trifluoromethyl substituents align with the physicochemical property space of commercial agrochemical active ingredients [1]. The compound has been cited in patents for substituted benzenemethanol herbicides and insecticides . Compared to the non-brominated 4-(trifluoromethyl)benzyl alcohol, the ~0.65 log unit increase in lipophilicity enhances cuticular penetration in plant and insect systems, while the class-level metabolic stability benefit of the Br + CF3 combination (estimated ~55% CLint reduction vs. unsubstituted benzenes) supports longer environmental persistence where desired [2].

Medicinal Chemistry Building Block for Halogen-Bonding and Cation-π Interaction Design

The ortho-bromine atom provides a halogen-bond donor (σ-hole) that can engage in specific non-covalent interactions with protein backbone carbonyl oxygens, while the para-trifluoromethyl group participates in orthogonal cation-π and hydrophobic interactions [1]. This dual interaction capability, absent in the individually substituted analogs (4-CF3-benzyl alcohol lacks halogen-bonding; 2-Br-benzyl alcohol lacks CF3-mediated interactions), makes the compound valuable for fragment-based drug design and structure-guided optimization campaigns where these specific molecular recognition elements are required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-(trifluoromethyl)benzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.